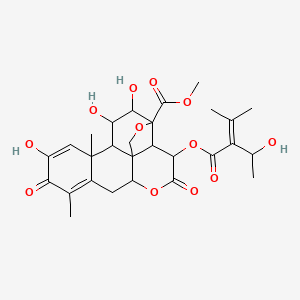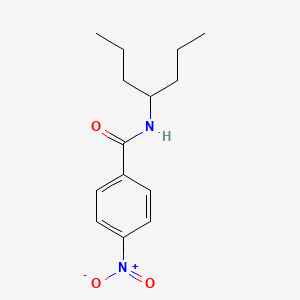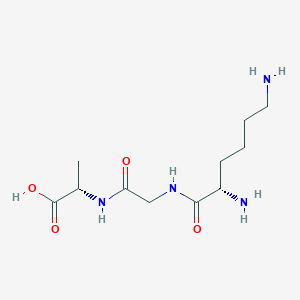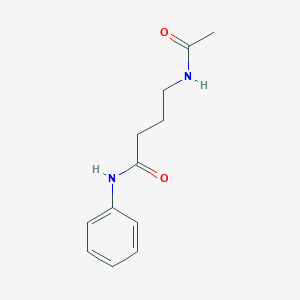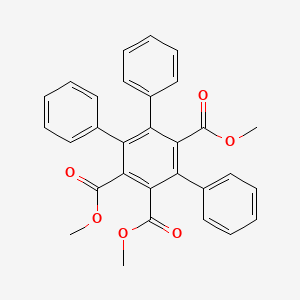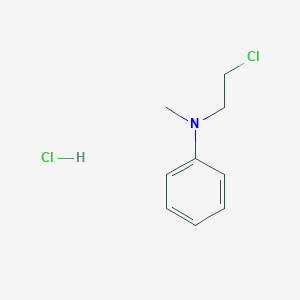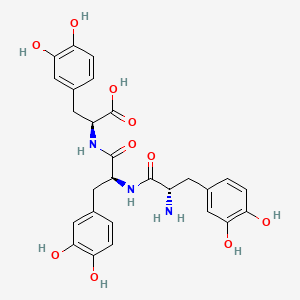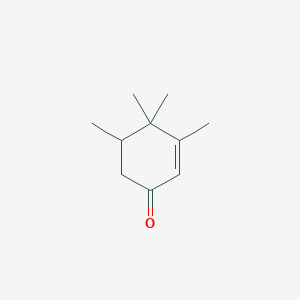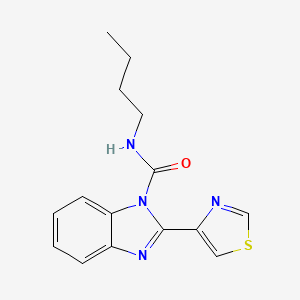
N-Butyl-2-(1,3-thiazol-4-yl)-1H-benzimidazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-2-(1,3-thiazol-4-yl)-1H-benzimidazole-1-carboxamide is a complex organic compound that features a benzimidazole core substituted with a thiazole ring and a butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-(1,3-thiazol-4-yl)-1H-benzimidazole-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: This is usually achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Thiazole Ring Introduction: The thiazole ring can be introduced via a cyclization reaction involving a suitable thioamide and a haloketone.
Butyl Group Addition: The butyl group is typically introduced through an alkylation reaction using butyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-2-(1,3-thiazol-4-yl)-1H-benzimidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-Butyl-2-(1,3-thiazol-4-yl)-1H-benzimidazole-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of N-Butyl-2-(1,3-thiazol-4-yl)-1H-benzimidazole-1-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with protein-protein interactions, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Butyl-2-(1,3-thiazol-4-yl)-1H-benzimidazole-1-carboxamide: shares structural similarities with other benzimidazole derivatives and thiazole-containing compounds.
Thiazole Derivatives: Compounds like 2-aminothiazole and thiazole-4-carboxylic acid.
Benzimidazole Derivatives: Compounds such as 2-mercaptobenzimidazole and benzimidazole-5-carboxylic acid.
Uniqueness
What sets this compound apart is its unique combination of a benzimidazole core with a thiazole ring and a butyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.
Eigenschaften
CAS-Nummer |
51666-79-6 |
|---|---|
Molekularformel |
C15H16N4OS |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
N-butyl-2-(1,3-thiazol-4-yl)benzimidazole-1-carboxamide |
InChI |
InChI=1S/C15H16N4OS/c1-2-3-8-16-15(20)19-13-7-5-4-6-11(13)18-14(19)12-9-21-10-17-12/h4-7,9-10H,2-3,8H2,1H3,(H,16,20) |
InChI-Schlüssel |
OAITYDLNGZZQBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)N1C2=CC=CC=C2N=C1C3=CSC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


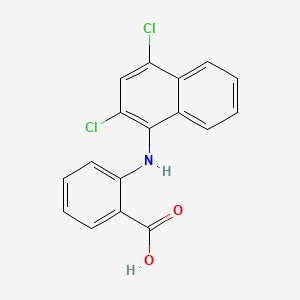
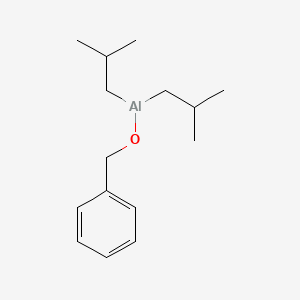
![1H-Indole-2-carboxylic acid, 3-[chloro(2-chlorophenyl)methyl]-1-methyl-](/img/structure/B14654026.png)
